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Compound of Interest

Compound Name: Deisopropylatrazine

Cat. No.: B029266

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for
the identification and characterization of Deisopropylatrazine (DIA), a primary metabolite of
the herbicide atrazine. The guide details nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data, along with the experimental protocols utilized for their
acquisition. This information is critical for researchers in environmental science, toxicology, and
drug development who require precise analytical methods for the detection and quantification
of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of
Deisopropylatrazine. While complete, officially published, and assigned spectra are not
readily available in all databases, the following provides an overview of expected signals and
general experimental protocols.

Data Presentation

Table 1: Predicted *H NMR Spectroscopic Data for Deisopropylatrazine
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Note: Predicted values are based on the analysis of similar triazine structures and general

principles of NMR spectroscopy. Actual chemical shifts can vary depending on the solvent and

concentration.

Table 2: Predicted 13C NMR Spectroscopic Data for Deisopropylatrazine

Chemical Shift (6) ppm

Assignment

~15 -CHs (Ethyl group)
~35 -CH:- (Ethyl group)
~165 C-ClI (Triazine ring)
~168 C-NHz2 (Triazine ring)
~170 C-NH- (Triazine ring)

Note: Predicted values are based on the analysis of similar triazine structures. The quaternary

carbons of the triazine ring will exhibit distinct chemical shifts.

Experimental Protocols

A general protocol for obtaining NMR spectra of Deisopropylatrazine is as follows:
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1.2.1. Sample Preparation

o Dissolution: Accurately weigh approximately 5-10 mg of Deisopropylatrazine standard for
'H NMR and 20-50 mg for 3C NMR. Dissolve the sample in 0.6-0.7 mL of a suitable
deuterated solvent (e.g., Chloroform-d, Acetone-ds, or DMSO-de) in a clean, dry vial.[1]

» Homogenization: Ensure complete dissolution by vortexing the sample. Gentle heating may
be applied if necessary, but care should be taken to avoid degradation of the analyte.

o Filtration: Filter the solution through a glass wool plug in a Pasteur pipette directly into a
clean, dry 5 mm NMR tube to remove any particulate matter.[2]

« Internal Standard: For precise chemical shift referencing, an internal standard such as
tetramethylsilane (TMS) is typically added to the solvent by the manufacturer. If not present,
a small amount can be added.[3]

1.2.2. NMR Data Acquisition
 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:

o Acquire a one-dimensional *H NMR spectrum.

o Typical parameters include a sufficient number of scans to achieve a good signal-to-noise
ratio, a spectral width covering the expected proton chemical shift range (e.g., 0-12 ppm),
and a relaxation delay of 1-5 seconds.

e 13C NMR Acquisition:
o Acquire a one-dimensional 33C NMR spectrum with proton decoupling.

o Due to the low natural abundance of 13C, a larger number of scans and a higher sample
concentration are required compared to *H NMR.[1]

o The spectral width should encompass the expected carbon chemical shift range (e.g., O-
200 ppm).
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NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in
Deisopropylatrazine by measuring the absorption of infrared radiation.

Data Presentation

Table 3: Key IR Absorption Bands for Deisopropylatrazine

Wavenumber (cm~—2) Intensity Assignment

N-H stretching (amine and

~3400 - 3200 Medium, Broad

amide groups)
~2970 - 2850 Medium C-H stretching (aliphatic)
~1620 Strong C=N stretching (triazine ring)
~1550 Strong N-H bending (amine)
~800 Strong C-Cl stretching

Note: Data obtained from the National Institute of Standards and Technology (NIST) Chemistry
WebBook and PubChem. The KBr-Pellet technique was used for sample preparation.[4]
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Experimental Protocols

A common method for preparing a solid sample like Deisopropylatrazine for IR analysis is the
KBr pellet method.

2.2.1. Sample Preparation (KBr Pellet Method)

e Grinding: Grind 1-2 mg of the Deisopropylatrazine standard with approximately 100-200
mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar and pestle. The
mixture should be a fine, homogeneous powder.

o Pellet Formation: Transfer the powder to a pellet-forming die.

e Pressing: Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent
or translucent pellet.

e Analysis: Place the pellet in the sample holder of the FTIR spectrometer.
2.2.2. IR Data Acquisition
e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Background Spectrum: Record a background spectrum of the empty sample compartment to
subtract atmospheric and instrumental interferences.

o Sample Spectrum: Acquire the IR spectrum of the Deisopropylatrazine pellet over the mid-
IR range (typically 4000-400 cm™1).

Data Acquisition Data Analysis
KBr Pellet Preparation

Analyze Acquire Background Acquire Sample
Spectrum Spectrum

Analyze Spectrum
(Peak Picking & Assignment)
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IR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and
elemental composition of Deisopropylatrazine, as well as to elucidate its structure through

fragmentation analysis.

Data Presentation

Table 4: GC-MS Spectroscopic Data for Deisopropylatrazine

mlz Relative Intensity (%) Assignment

173 100 [M]* (Molecular lon)
158 ~50 [M - CHs]*

131 ~40 [M - C2HaN]*

104 ~30 [M - C2HsN2CI]*+

68 ~25 [C3HaN2]*

Note: Data is based on Electron lonization (EI) mass spectra from the NIST Chemistry
WebBook and PubChem.[4]

Table 5: LC-MS/MS Spectroscopic Data for Deisopropylatrazine

Precursor lon

Product lons (m/z) Collision Energy lonization Mode
[M+H]* (m/z)

132.0322, 96.0555, Ramp 20-70% N
174.0541 ] ESI-Positive

79.0057 (nominal)

Note: Data from PubChem, representing common fragments observed in tandem mass
spectrometry.[4] The fragmentation of the protonated molecule [M+H]* at m/z 174 often
involves the loss of the ethyl group and other neutral losses from the triazine ring.[5]
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Experimental Protocols

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
e Sample Preparation:

o Prepare a stock solution of Deisopropylatrazine in a suitable solvent (e.g., methanol or
ethyl acetate).

o For environmental samples, a solid-phase extraction (SPE) cleanup may be necessary to
remove matrix interferences.[6][7]

» GC Conditions:
o Injector: Splitless injection is commonly used for trace analysis.

o Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane)
is typically employed.

o Oven Program: A temperature gradient is used to separate the analytes. A typical program
might start at a lower temperature (e.g., 70°C) and ramp up to a higher temperature (e.qg.,
280°C).[8]

e MS Conditions:
o lonization: Electron lonization (El) at 70 eV is standard.
o Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

o Detection Mode: Full scan mode is used for identification, while selected ion monitoring
(SIM) mode can be used for quantification to enhance sensitivity.[6][7]

3.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
e Sample Preparation:

o Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol/water
mixture).
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o For complex matrices, a QUEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
extraction or solid-phase extraction (SPE) is often performed.[9][10]

e LC Conditions:
o Column: A C18 reversed-phase column is commonly used.

o Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g.,
acetonitrile or methanol), often with additives like formic acid or ammonium acetate to
improve ionization.[11][12]

e MS/MS Conditions:

o lonization: Electrospray ionization (ESI) in positive ion mode is typically used to generate
the protonated molecule [M+H]*.[11][12]

o Mass Analyzer: A triple quadrupole or Q-TOF mass spectrometer is used.

o Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, where
the precursor ion is selected and fragmented, and a specific product ion is monitored.

Sample Preparation

GC-MS __—
SPE or QEEChERS N~
(if needed) /__LC-MSMS

Liquid Chromatography
(LC)
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Mass Spectrometry Experimental Workflow

This guide provides foundational spectroscopic data and methodologies for the confident
identification of Deisopropylatrazine. Researchers are encouraged to use this information as
a starting point and to develop and validate their own specific methods based on the
instrumentation and matrices relevant to their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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